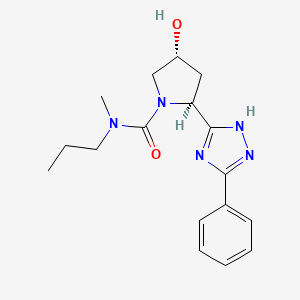![molecular formula C16H26N2O3S B7354552 N-(2-anilinoethyl)-1-[(2S,6R)-2,6-dimethyloxan-4-yl]methanesulfonamide](/img/structure/B7354552.png)
N-(2-anilinoethyl)-1-[(2S,6R)-2,6-dimethyloxan-4-yl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-anilinoethyl)-1-[(2S,6R)-2,6-dimethyloxan-4-yl]methanesulfonamide, commonly known as AEBSF, is a protease inhibitor that is used in various scientific research applications. This compound has gained significant attention due to its ability to inhibit serine proteases, which play a crucial role in several biological processes.
Mecanismo De Acción
AEBSF inhibits serine proteases by irreversibly binding to their active site. The compound contains a reactive group that reacts with the serine residue in the active site of the protease, forming a covalent bond. This covalent bond results in the inactivation of the protease, thereby preventing it from carrying out its biological function.
Biochemical and Physiological Effects:
AEBSF has been shown to have several biochemical and physiological effects. The compound has been found to inhibit the activity of several serine proteases, including trypsin, chymotrypsin, and thrombin. AEBSF has also been shown to inhibit the activation of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, AEBSF has been found to inhibit the growth and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AEBSF has several advantages for lab experiments. It is a potent and specific inhibitor of serine proteases, making it an ideal tool for investigating the role of these proteases in various biological processes. AEBSF is also stable and easy to handle, making it a popular choice for research studies. However, AEBSF has some limitations. It is an irreversible inhibitor, meaning that once it binds to the active site of the protease, it cannot be removed. This can make it challenging to study the kinetics of protease inhibition. Additionally, AEBSF may have off-target effects, which can complicate data interpretation.
Direcciones Futuras
Several future directions for research involving AEBSF can be identified. One direction is to investigate the role of serine proteases in cancer and the potential of AEBSF as a therapeutic agent for cancer treatment. Another direction is to study the effect of AEBSF on the immune system and its potential as an anti-inflammatory agent. Additionally, future research can focus on developing new protease inhibitors based on the structure of AEBSF to improve its specificity and potency.
Métodos De Síntesis
AEBSF is synthesized by reacting 2-(N-anilino)ethyl methanesulfonate with 2,6-dimethyl-4-hydroxymethyl oxane in the presence of a base. The reaction yields AEBSF as a white crystalline powder, which is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
AEBSF is widely used in scientific research as a protease inhibitor. It is used to inhibit serine proteases, which are involved in various biological processes, including blood coagulation, fibrinolysis, and inflammation. AEBSF has been used in several research studies to investigate the role of serine proteases in these processes.
Propiedades
IUPAC Name |
N-(2-anilinoethyl)-1-[(2S,6R)-2,6-dimethyloxan-4-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-13-10-15(11-14(2)21-13)12-22(19,20)18-9-8-17-16-6-4-3-5-7-16/h3-7,13-15,17-18H,8-12H2,1-2H3/t13-,14+,15? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCIKNTYEAFJEW-YIONKMFJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)CS(=O)(=O)NCCNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(C[C@@H](O1)C)CS(=O)(=O)NCCNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-benzyl-6-sulfanylidene-1,3,5-thiadiazinan-3-yl)-N-[(2S)-2-hydroxypropyl]acetamide](/img/structure/B7354489.png)
![5-[(3aR,6aR)-5-[(4-chloro-3-methylphenyl)methyl]-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine](/img/structure/B7354496.png)
![(7S,8aS)-N-butyl-7-fluoro-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7354507.png)



![N-cyclopropyl-2-[4-[(1R,2R)-1,2-dimethylcyclopropyl]sulfonylpiperazin-1-yl]-2-oxoacetamide](/img/structure/B7354534.png)
![ethyl 3-[cyclopropyl-[(1S,2S)-1,2-dimethylcyclopropyl]sulfonylamino]propanoate](/img/structure/B7354537.png)
![(1R,2R)-1,2-dimethyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethyl]cyclopropane-1-sulfonamide](/img/structure/B7354545.png)
![[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl] [(1R,2R)-2-(difluoromethyl)cyclopropyl]methanesulfonate](/img/structure/B7354560.png)
![(4-acetylphenyl) [(1R,2R)-2-(difluoromethyl)cyclopropyl]methanesulfonate](/img/structure/B7354566.png)
![4-[(3S,4S)-3-cyclopropyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]-2,5,6-trimethylpyrimidine](/img/structure/B7354570.png)
![4-[(3S,4S)-3-cyclopropyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]pyrimidine-2-carbonitrile](/img/structure/B7354577.png)
![3-[(3S,4S)-4-cyclopropyl-1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole](/img/structure/B7354581.png)